Amylin (8-37) (human) trifluoroacetate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amylin (8-37) (human) trifluoroacetate salt: is a peptide fragment derived from the human amylin proteinThe fragment Amylin (8-37) is specifically designed to inhibit the biological activity of full-length amylin, making it a valuable tool in research related to diabetes and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amylin (8-37) (human) trifluoroacetate salt is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The final product is subjected to rigorous quality control measures, including mass spectrometry and HPLC, to ensure purity and correct sequence .
Chemical Reactions Analysis
Types of Reactions: Amylin (8-37) (human) trifluoroacetate salt primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions:
Fmoc-protected amino acids: Used in SPPS for stepwise peptide elongation.
Cleavage reagents: Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin.
Purification reagents: Acetonitrile and water with TFA are used in HPLC for purification.
Major Products: The major product of these reactions is the purified this compound, which is a lyophilized powder ready for research applications .
Scientific Research Applications
Amylin (8-37) (human) trifluoroacetate salt has several important applications in scientific research:
Diabetes Research: It is used to study the role of amylin in glucose metabolism and its potential as a therapeutic target for diabetes.
Neurodegenerative Diseases: Researchers use this peptide to investigate the formation of amyloid fibrils, which are implicated in diseases like Alzheimer’s.
Bone Metabolism: It inhibits osteoblast proliferation, providing insights into bone resorption and formation processes.
Receptor Studies: The peptide is used to study amylin receptors and their signaling pathways.
Mechanism of Action
Amylin (8-37) (human) trifluoroacetate salt acts by inhibiting the biological activity of full-length amylin. It binds to amylin receptors without activating them, effectively blocking the receptor and preventing amylin from exerting its effects. This inhibition helps researchers understand the physiological and pathological roles of amylin in various tissues .
Comparison with Similar Compounds
Full-length Amylin (human): The complete peptide hormone with full biological activity.
Amylin (1-37) (human): Another fragment of amylin used in research.
Calcitonin Gene-Related Peptide (CGRP): Shares structural similarities and receptor interactions with amylin
Uniqueness: Amylin (8-37) (human) trifluoroacetate salt is unique in its ability to inhibit amylin activity without activating amylin receptors. This selective inhibition makes it a valuable tool for dissecting the specific roles of amylin in various physiological and pathological processes .
Properties
Molecular Formula |
C138H216N42O45 |
---|---|
Molecular Weight |
3183.4 g/mol |
IUPAC Name |
N-[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[2-[[1-[[4-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[2-(2-aminopropanoylamino)-3-hydroxybutanoyl]amino]pentanediamide |
InChI |
InChI=1S/C138H216N42O45/c1-19-65(12)106(134(222)168-81(40-61(4)5)118(206)171-93(56-183)130(218)174-95(58-185)131(219)180-109(71(18)188)137(225)170-90(50-101(145)195)125(213)175-104(63(8)9)132(220)152-53-103(197)156-91(54-181)127(215)167-89(49-100(144)194)126(214)179-108(70(17)187)136(224)159-79(110(146)198)42-74-32-34-76(189)35-33-74)177-113(201)67(14)154-102(196)52-151-114(202)83(43-72-27-22-20-23-28-72)163-122(210)87(47-98(142)192)165-123(211)88(48-99(143)193)166-128(216)92(55-182)173-129(217)94(57-184)172-120(208)85(45-75-51-149-59-153-75)169-133(221)105(64(10)11)176-124(212)82(41-62(6)7)162-119(207)84(44-73-29-24-21-25-30-73)164-121(209)86(46-97(141)191)160-112(200)68(15)155-117(205)80(39-60(2)3)161-115(203)77(31-26-38-150-138(147)148)157-116(204)78(36-37-96(140)190)158-135(223)107(69(16)186)178-111(199)66(13)139/h20-25,27-30,32-35,51,59-71,77-95,104-109,181-189H,19,26,31,36-50,52-58,139H2,1-18H3,(H2,140,190)(H2,141,191)(H2,142,192)(H2,143,193)(H2,144,194)(H2,145,195)(H2,146,198)(H,149,153)(H,151,202)(H,152,220)(H,154,196)(H,155,205)(H,156,197)(H,157,204)(H,158,223)(H,159,224)(H,160,200)(H,161,203)(H,162,207)(H,163,210)(H,164,209)(H,165,211)(H,166,216)(H,167,215)(H,168,222)(H,169,221)(H,170,225)(H,171,206)(H,172,208)(H,173,217)(H,174,218)(H,175,213)(H,176,212)(H,177,201)(H,178,199)(H,179,214)(H,180,219)(H4,147,148,150) |
InChI Key |
OBFZUAVBRVNJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.